

Spectroscopic Profile of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate</i>
Compound Name:	<i>Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate</i>
Cat. No.:	B1311883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate**, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this document presents an analysis based on predicted values and data from structurally analogous compounds. The experimental protocols provided are derived from established methods for similar isoxazole derivatives.

Chemical Structure and Properties

- IUPAC Name: Ethyl 5-[(tert-butoxycarbonyl)amino]methylisoxazole-3-carboxylate
- CAS Number: 253196-37-1[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₂H₁₈N₂O₅[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 270.28 g/mol [\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate**. This data is compiled from predictive models and analysis of similar structures in published literature.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.75	d, J=~6.0 Hz	2H	-CH ₂ -NH-
~6.70	s	1H	Isoxazole H-4
~5.10	br s	1H	-NH-Boc
~4.40	q, J=~7.1 Hz	2H	-O-CH ₂ -CH ₃
~1.45	s	9H	-C(CH ₃) ₃ (Boc)
~1.38	t, J=~7.1 Hz	3H	-O-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~170.0	Ester C=O
~161.0	Isoxazole C-5
~158.5	Isoxazole C-3
~155.8	Boc C=O
~105.0	Isoxazole C-4
~80.5	$-\text{C}(\text{CH}_3)_3$ (Boc)
~62.0	$-\text{O}-\text{CH}_2-\text{CH}_3$
~36.5	$-\text{CH}_2-\text{NH}-$
~28.3	$-\text{C}(\text{CH}_3)_3$ (Boc)
~14.2	$-\text{O}-\text{CH}_2-\text{CH}_3$

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3350	Medium	N-H Stretch (Amide)
~2980, ~2930	Medium	C-H Stretch (Aliphatic)
~1725	Strong	C=O Stretch (Ester)
~1690	Strong	C=O Stretch (Boc)
~1520	Strong	N-H Bend (Amide II)
~1250, ~1160	Strong	C-O Stretch (Ester, Boc)

Table 4: Predicted Mass Spectrometry (MS-ESI) Data

m/z (amu)	Ion Species
271.13	[M+H] ⁺
293.11	[M+Na] ⁺
309.08	[M+K] ⁺
215.09	[M-tBu+H] ⁺
171.06	[M-Boc+H] ⁺

Data derived from predicted values.[\[4\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for isoxazole derivatives, based on standard laboratory practices.

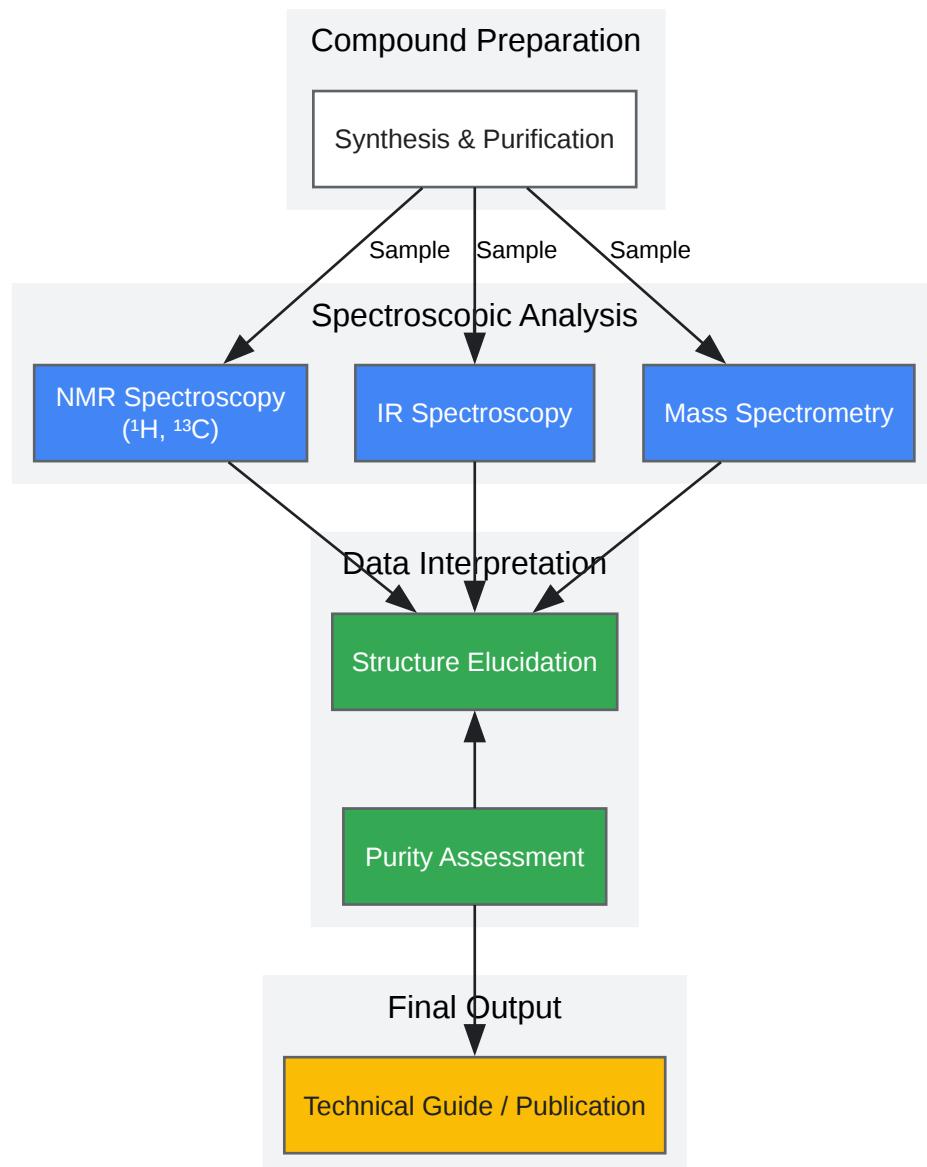
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the compound on a KBr plate or utilize an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Scan the sample over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: Perform a background correction and present the data in terms of transmittance or absorbance.


Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
- Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire spectra in positive ion mode over a mass range of 50-500 m/z.
- Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, N-BOC protected, CasNo.253196-37-1
Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland)
[hangyuchemical.lookchem.com]
- 3. parchem.com [parchem.com]
- 4. PubChemLite - Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected
(C12H18N2O5) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311883#spectroscopic-data-of-ethyl-5-n-boc-aminomethylisoxazole-3-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com